molecular formula C20H19ClN4O3S B15032522 (2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide

(2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B15032522
M. Wt: 430.9 g/mol
InChI Key: KVWLISQWCUPDEW-WYMPLXKRSA-N
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Description

The compound (2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic molecule characterized by its unique structure, which includes a thiazinane ring, a chlorophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the condensation of 4-chlorobenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with 4-methoxybenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also a consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-{(2E)-[1-(4-bromophenyl)ethylidene]hydrazinylidene}-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide
  • (2E)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide

Uniqueness

The uniqueness of (2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide lies in its specific structural features, such as the presence of a chlorophenyl group and a methoxyphenyl group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C20H19ClN4O3S

Molecular Weight

430.9 g/mol

IUPAC Name

(2E)-2-[(E)-1-(4-chlorophenyl)ethylidenehydrazinylidene]-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C20H19ClN4O3S/c1-12(13-3-5-14(21)6-4-13)24-25-20-23-18(26)11-17(29-20)19(27)22-15-7-9-16(28-2)10-8-15/h3-10,17H,11H2,1-2H3,(H,22,27)(H,23,25,26)/b24-12+

InChI Key

KVWLISQWCUPDEW-WYMPLXKRSA-N

Isomeric SMILES

C/C(=N\N=C\1/NC(=O)CC(S1)C(=O)NC2=CC=C(C=C2)OC)/C3=CC=C(C=C3)Cl

Canonical SMILES

CC(=NN=C1NC(=O)CC(S1)C(=O)NC2=CC=C(C=C2)OC)C3=CC=C(C=C3)Cl

Origin of Product

United States

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